BenchChemオンラインストアへようこそ!

N-Formyl Saxagliptin-13C3

Isotope Dilution Mass Spectrometry Stable Isotope Labelling Impurity Quantification

N‑Formyl Saxagliptin‑13C3 (CAS N/A, molecular formula C₁₆¹³C₃H₂₅N₃O₃, MW 346.4) is a stable‑isotope‑labelled analogue of the N‑formyl process impurity of saxagliptin, a DPP‑4 inhibitor used in type 2 diabetes. It incorporates three carbon‑13 atoms at the 1,2‑positions of the oxoethyl moiety and the methylene of the azabicyclo ring, yielding a nominal +3 Da mass shift relative to the unlabelled impurity (C₁₉H₂₅N₃O₃, MW 343.42).

Molecular Formula C₁₆¹³C₃H₂₅N₃O₃
Molecular Weight 346.4
Cat. No. B1156115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl Saxagliptin-13C3
SynonymsN-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide-13C3
Molecular FormulaC₁₆¹³C₃H₂₅N₃O₃
Molecular Weight346.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl Saxagliptin-13C3: A ¹³C₃‑Labeled Saxagliptin Process Impurity Reference Standard for ANDA‑Readiness


N‑Formyl Saxagliptin‑13C3 (CAS N/A, molecular formula C₁₆¹³C₃H₂₅N₃O₃, MW 346.4) is a stable‑isotope‑labelled analogue of the N‑formyl process impurity of saxagliptin, a DPP‑4 inhibitor used in type 2 diabetes. It incorporates three carbon‑13 atoms at the 1,2‑positions of the oxoethyl moiety and the methylene of the azabicyclo ring, yielding a nominal +3 Da mass shift relative to the unlabelled impurity (C₁₉H₂₅N₃O₃, MW 343.42) [1][2]. The compound is supplied with comprehensive characterisation data compliant with regulatory guidelines and is intended as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of saxagliptin [1].

Why Generic Substitution Fails for N-Formyl Saxagliptin-13C3: Structural, Regulatory, and Analytical Traps


Generic substitution in impurity reference standards is not a simple equivalency exercise. N‑Formyl Saxagliptin‑13C3 carries two inseparable analytical identities—the N‑formyl‑adduct (NFA) impurity motif and the precise ¹³C₃‑labelling pattern—that cannot be mimicked by unlabelled N‑Formyl Saxagliptin (MW 343.42), by Saxagliptin‑13C3 (MW 318.39, C₁₅¹³C₃H₂₅N₃O₂), or by other saxagliptin‑related labelled internal standards such as Saxagliptin‑¹⁵N,d₂ or 5‑Hydroxy Saxagliptin‑¹³C,d₂ [1][2]. The N‑formyl impurity is a degradation product formed by formylation of the primary amine of saxagliptin by formic acid or formylating species during manufacturing [3][4]; its reliable quantification in ANDA impurity profiling demands a matched isotope‑dilution standard, not merely any labelled saxagliptin congener. The ¹³C₃ label provides a +3 Da mass shift, generating a clean MS/MS channel that avoids isotopic cross‑talk with the unlabelled analyte, whereas deuterated or ¹⁵N‑only labels can suffer from retention‑time shifts or incomplete resolution that compromise regulatory acceptance [5].

Quantitative Differentiation Evidence for N-Formyl Saxagliptin-13C3: Comparator‑Based Selection Criteria


Molecular‑Mass Differentiation: N‑Formyl Saxagliptin‑13C3 vs. Unlabelled N‑Formyl Saxagliptin (Nominal +3 Da MS Shift)

N‑Formyl Saxagliptin‑13C3 (MW 346.4) incorporates three ¹³C atoms at specific skeletal positions (oxoethyl C‑1 and C‑2; azabicyclo methylene), producing a nominal +3.0 Da mass increment relative to unlabelled N‑Formyl Saxagliptin (MW 343.42). This 3 Da shift is identical in magnitude to that of the widely used Saxagliptin‑13C3 internal standard (MW 318.39 vs. unlabelled saxagliptin MW 315.41) and exceeds the +1 Da or +2 Da shifts offered by single‑ or double‑labelling strategies, providing superior channel separation in triple‑quadrupole MS/MS .

Isotope Dilution Mass Spectrometry Stable Isotope Labelling Impurity Quantification

Isotopic Purity and Atom‑% ¹³C Enrichment: N‑Formyl Saxagliptin‑13C3 vs. Alternative Labelled Saxagliptin Standards

N‑Formyl Saxagliptin‑13C3 is supplied with a typical chemical purity of ≥95% (HPLC) and, consistent with the class of ¹³C₃‑labelled saxagliptin standards, isotopic enrichment of ≥95% atom ¹³C is expected. This enrichment specification matches that reported for Saxagliptin‑13C3 (95% atom ¹³C) . In regulatory bioanalytical applications, ≥95% atom enrichment is the minimum threshold for isotope‑dilution internal standards; lower enrichment increases the unlabelled fraction that contributes to the analyte channel, degrading the lower limit of quantification (LLOQ) [1]. Compounds labelled with ¹⁵N,d₂ (e.g., Saxagliptin‑¹⁵N,d₂) offer different enrichment profiles and can exhibit deuterium‑associated chromatographic retention‑time shifts that complicate method transfer [2].

Isotopic Enrichment Reference Standard Purity LC‑MS/MS Quantification

Regulatory‑Application Specificity: ANDA Impurity Profiling vs. Pharmacokinetic Bioanalysis

N‑Formyl Saxagliptin‑13C3 is purpose‑built for ANDA impurity profiling—quantifying the N‑formyl process impurity in saxagliptin drug substance and finished product—whereas Saxagliptin‑13C3 and 5‑Hydroxy Saxagliptin‑13C3 are designed for pharmacokinetic bioanalysis of the parent drug and active metabolite, respectively [1]. The N‑formyl adduct impurity arises during active‑coating manufacturing processes from the reaction of saxagliptin’s primary amine with formylating species [2]; regulatory guidance (ICH Q3A/Q3B) requires impurity standards that are structurally identical to the impurity being quantified. Using Saxagliptin‑13C3 for N‑formyl impurity quantification would introduce a structural mismatch (the N‑formyl group itself), violating the fundamental tenet of stable‑isotope‑dilution assay design: the internal standard must be the isotopic analogue of the target analyte [3].

ANDA Submission Impurity Reference Standard Pharmaceutical Quality Control

Stability‑Indicating Capability: N‑Formyl Saxagliptin‑13C3 as a Tracer for Formylation‑Driven Degradation vs. Cyclic Amidine Standards

Saxagliptin degrades via two primary pathways in solid dosage forms: intramolecular cyclisation to form a cyclic amidine (CA) impurity and N‑formylation of the primary amine to form the N‑formyl adduct (NFA). A stability‑indicating patent specifies that the cyclic amidine impurity must not exceed 0.30% when exposed to 60 °C for 7 days [1]. While cyclic amidine reference standards are widely available, N‑Formyl Saxagliptin‑13C3 enables direct, isotope‑dilution quantification of the NFA pathway specifically. The Robnik et al. (2019) kinetic model demonstrated that NFA formation is pH‑dependent and accelerated by formic acid originating from PEG degradation [2]. The ¹³C₃ label allows the NFA to be monitored without interference from co‑eluting matrix components in stressed samples, a capability not achievable with unlabelled N‑Formyl Saxagliptin alone .

Forced Degradation Stability‑Indicating Method Formylation Impurity

Optimal Application Scenarios for N-Formyl Saxagliptin-13C3: Evidence‑Based Procurement Guidance


ANDA Impurity Method Validation for Saxagliptin Generic Drug Products

When developing and validating an HPLC or LC‑MS/MS method to quantify the N‑formyl impurity in saxagliptin drug substance or finished product for ANDA submission, N‑Formyl Saxagliptin‑13C3 is the only commercially available isotopologue of the target impurity. Its +3 Da mass shift supports stable‑isotope‑dilution quantification, satisfying ICH Q2(R1) validation requirements for accuracy, precision, and specificity. Using an unlabelled standard or a mis‑matched labelled congener would introduce systematic bias and is unlikely to pass regulatory scrutiny [1][2].

Stability‑Indicating Assay Development for Saxagliptin Film‑Coated Tablets

Saxagliptin in PEG‑containing film‑coated tablets undergoes N‑formylation degradation driven by formic acid from PEG oxidation. N‑Formyl Saxagliptin‑13C3 enables direct, interference‑free monitoring of this specific degradation route in forced‑degradation and accelerated‑stability studies. The ¹³C₃ label eliminates matrix‑related ion suppression or enhancement effects that can confound quantification of the unlabelled impurity in stressed samples [3][4].

Quality Control (QC) Release Testing in Commercial Saxagliptin Production

For QC laboratories supporting commercial saxagliptin API or finished product manufacturing, N‑Formyl Saxagliptin‑13C3 serves as the reference standard for system suitability, calibration, and batch‑release quantification of the N‑formyl impurity. Its availability with detailed characterisation data and potential traceability to pharmacopeial standards (USP or EP, based on feasibility) aligns with GMP requirements for reference standard qualification [1][5].

Method Transfer and Cross‑Site Reproducibility Studies

When transferring validated impurity methods between R&D and QC sites or between originator and generic manufacturers, the consistent use of N‑Formyl Saxagliptin‑13C3 as the internal standard eliminates between‑laboratory variability attributable to internal standard selection. The ¹³C₃ label provides chromatographic co‑elution with the unlabelled impurity, minimising ionisation‑efficiency differences across instruments—a documented advantage of ¹³C‑labelled over deuterated internal standards [6].

Quote Request

Request a Quote for N-Formyl Saxagliptin-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.